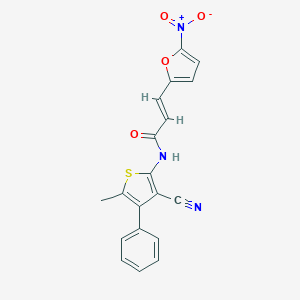![molecular formula C24H25BrClN3O3 B457729 (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B457729.png)
(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes a bromine and chlorine-substituted phenoxy group, a methoxyphenyl group, and a pyrazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multiple steps:
Formation of the Phenoxy Group: The initial step involves the reaction of 2-bromo-4-chlorophenol with an appropriate methylating agent to form the 2-bromo-4-chlorophenoxy methyl group.
Formation of the Pyrazolyl Group: The synthesis of the pyrazolyl group involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with suitable reagents.
Coupling Reaction: The final step involves the coupling of the phenoxy and pyrazolyl groups through a propenamide linkage under specific reaction conditions, such as the use of a base and a solvent.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of halogenated phenoxy groups on biological systems. It may also serve as a ligand in the development of new drugs or as a probe in biochemical assays.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- **(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-HYDROXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
- **(E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-METHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
Uniqueness
The uniqueness of (E)-3-{3-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C24H25BrClN3O3 |
|---|---|
分子量 |
518.8g/mol |
IUPAC名 |
(E)-3-[3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxyphenyl]-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C24H25BrClN3O3/c1-5-29-16(3)24(15(2)28-29)27-23(30)11-7-17-6-9-21(31-4)18(12-17)14-32-22-10-8-19(26)13-20(22)25/h6-13H,5,14H2,1-4H3,(H,27,30)/b11-7+ |
InChIキー |
NKBDFSVKRZWAFL-YRNVUSSQSA-N |
SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C=CC2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)Cl)Br)C |
異性体SMILES |
CCN1C(=C(C(=N1)C)NC(=O)/C=C/C2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)Cl)Br)C |
正規SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C=CC2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)Cl)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isopropyl 4-(4-fluorophenyl)-2-[(3-{5-nitro-2-furyl}acryloyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B457646.png)
![3-[(4-bromophenoxy)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B457647.png)
![N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-4-methylbenzenesulfonohydrazide](/img/structure/B457649.png)

![Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B457651.png)
![2-[(3-{5-Nitro-2-furyl}acryloyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B457652.png)

![4-[(3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acryloyl)amino]benzamide](/img/structure/B457656.png)
![N'-{3-[(4-cyanophenoxy)methyl]-4-methoxybenzylidene}-2-(3,5-dimethylphenoxy)acetohydrazide](/img/structure/B457658.png)
![Methyl 5-[(diethylamino)carbonyl]-2-{[3-(4-fluorophenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B457662.png)
![3-(4-chlorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]acrylamide](/img/structure/B457665.png)
![Methyl 4-(4-fluorophenyl)-2-{[(pentafluorophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B457666.png)
![N'-[(Z)-(pentafluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B457667.png)
![Methyl 4-(4-fluorophenyl)-2-{[3-(2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B457668.png)
